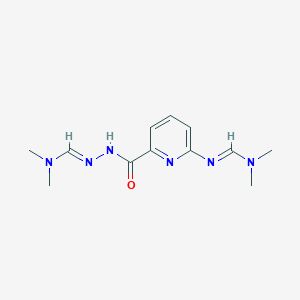![molecular formula C15H13NO B12839993 (3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12839993.png)
(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Methoxy[1,1’-biphenyl]-4-yl)acetonitrile: is an organic compound with the molecular formula C15H13NO It is a derivative of biphenyl, featuring a methoxy group at the 3’ position and an acetonitrile group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’-Methoxy[1,1’-biphenyl]-4-yl)acetonitrile typically involves the reaction of 3’-methoxy-4-bromobiphenyl with acetonitrile in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common bases used in this reaction include potassium carbonate or sodium hydride.
Industrial Production Methods: In an industrial setting, the production of (3’-Methoxy[1,1’-biphenyl]-4-yl)acetonitrile may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3’-Methoxy[1,1’-biphenyl]-4-yl)acetonitrile can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3’-Methoxy[1,1’-biphenyl]-4-yl)acetonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of biphenyl derivatives with biological systems. It can be used as a probe to investigate enzyme activities and receptor binding.
Medicine: The compound has potential applications in drug development, particularly in the design of molecules with specific biological activities. Its derivatives may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: In the industrial sector, (3’-Methoxy[1,1’-biphenyl]-4-yl)acetonitrile is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to impart specific properties.
Mechanism of Action
The mechanism of action of (3’-Methoxy[1,1’-biphenyl]-4-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and acetonitrile groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
(3-Methoxyphenyl)acetonitrile: Similar in structure but lacks the biphenyl moiety.
(3-Methoxyphenoxy)acetonitrile: Contains an ether linkage instead of a direct biphenyl connection.
2-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile: Features a fluorine atom, which can alter its reactivity and biological activity.
Uniqueness: (3’-Methoxy[1,1’-biphenyl]-4-yl)acetonitrile is unique due to the presence of both a methoxy group and an acetonitrile group on a biphenyl scaffold. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13NO/c1-17-15-4-2-3-14(11-15)13-7-5-12(6-8-13)9-10-16/h2-8,11H,9H2,1H3 |
InChI Key |
PSSLQFGNQUHTHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B12839961.png)

![3-(Chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12839967.png)


![3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12839983.png)


